molecular formula C21H19FN4O2S B2775635 N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899952-30-8

N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2775635
CAS No.: 899952-30-8
M. Wt: 410.47
InChI Key: NXHBCHXCLNTTNM-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group and an ethanediamide linker to a 4-fluorobenzyl moiety.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-13-4-2-3-5-18(13)26-19(16-11-29-12-17(16)25-26)24-21(28)20(27)23-10-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHBCHXCLNTTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multiple steps

    Preparation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Oxamide Group: The oxamide group can be introduced through a coupling reaction with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural features include:

  • Thieno[3,4-c]pyrazol core: Shared with analogs in and .
  • 2-Methylphenyl substituent : Distinct from the 4-fluorophenyl group in ’s compound (899733-61-0), which may alter steric and electronic properties .
  • Ethanediamide linker : Contrasts with sulfonyl or triazole linkers in other derivatives (e.g., and ) .
Table 1: Substituent and Core Comparisons
Compound Name Core Structure Key Substituents Reference
Target Compound Thieno[3,4-c]pyrazol 2-Methylphenyl, ethanediamide, 4-fluorobenzyl N/A
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazol (5,5-dioxido) 4-Fluorophenyl, ethanediamide, 4-fluorobenzyl
5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (677310-03-1) 1,2,4-Triazole 2-Methylbenzylidene, 4-fluorophenyl, thiol
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrazolo[3,4-d]pyrimidin 4-Fluorophenyl, chromen-4-one, isopropylcarboxamide

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) Molecular Weight (Da) Key Spectral Features (IR/NMR) Reference
Target Compound Not reported Not reported Likely C=O stretch (~1660–1680 cm⁻¹), NH stretches (~3150–3400 cm⁻¹) N/A
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]ethanediamide Not reported ~481.5 (calc.) Sulfone S=O stretches (~1150–1250 cm⁻¹)
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 175–178 589.1 (M+1) Aromatic C-F stretches (~1200 cm⁻¹), NH₂ bends (~1600 cm⁻¹)
5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-triazole-3-thiol Not reported ~342.4 (calc.) C=S stretch (~1247–1255 cm⁻¹), NH stretch (~3278–3414 cm⁻¹)
  • Triazole derivatives () exhibit tautomerism between thiol and thione forms, which may influence binding interactions in biological systems .
Comparison with Analog Syntheses:
  • : Uses sodium hydroxide-mediated cyclization for sulfone-containing analogs .
  • : Reflux with α-halogenated ketones in basic media for S-alkylation of triazoles .
  • : Employs anhydrous THF and triethylamine for furopyridine derivatization .

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H19_{19}FN4_{4}O4_{4}S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 899994-92-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds within the thieno[3,4-c]pyrazole class have been studied for their ability to inhibit specific kinases such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a critical role in numerous cellular processes including metabolism and cell signaling.

In Vitro Studies

In vitro studies have demonstrated that related thieno[3,2-c]pyrazol derivatives exhibit potent GSK-3β inhibitory activity. For instance, a compound similar to this compound showed an IC50_{50} value of 3.1 nM against GSK-3β, indicating strong inhibitory potential . Furthermore, these compounds have been shown to promote neuronal differentiation and neurite outgrowth in SH-SY5Y cells without cytotoxic effects at concentrations up to 50 μM .

Anticancer Potential

A study focused on the antiproliferative effects of thieno[3,4-c]pyrazole derivatives highlighted their potential as anticancer agents. The research involved screening a library of compounds against multicellular spheroids derived from various cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis in cancer cells .

Neuroprotective Effects

Another investigation assessed the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. The study found that these compounds could modulate pathways involved in neurodegenerative diseases by inhibiting GSK-3β activity. This inhibition was linked to decreased levels of phosphorylated tau protein, a hallmark of Alzheimer's disease .

Data Table: Summary of Biological Activities

Biological Activity IC50_{50} (nM) Cell Line Effect
GSK-3β Inhibition3.1SH-SY5YPromotes neurite outgrowth
AntiproliferativeVariesVarious Cancer LinesInduces apoptosis
NeuroprotectionNot specifiedNeuronal CellsDecreases phosphorylated tau levels

Q & A

Q. What are the key synthetic parameters for optimizing the yield and purity of N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 60–80°C for cyclization steps), inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and solvent selection (e.g., DMF or acetonitrile for polar intermediates). Catalysts such as palladium or copper complexes may enhance coupling reactions. Purification via column chromatography or recrystallization improves purity, monitored by HPLC (≥95% purity threshold) .
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CAvoids thermal degradation
SolventDMF, AcetonitrileEnhances reactant solubility
CatalystPd/C, CuIAccelerates coupling steps

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and confirms regiochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da).
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., thienopyrazole core geometry) for absolute configuration .

Advanced Research Questions

Q. How can reaction pathways be modified to enhance selectivity for desired derivatives of this compound?

  • Methodological Answer :
  • Solvent Polarity Adjustment : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in nucleophilic substitutions.
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization.
  • pH Control : Maintain pH 7–8 for amide bond formation to minimize hydrolysis. Reaction progress is tracked via TLC, with quenching at 80–90% conversion .

Q. What methodologies are recommended for assessing biological activity and target interactions?

  • Methodological Answer :
  • Molecular Docking Simulations : Use AutoDock Vina to predict binding affinities (ΔG values) to targets like kinase domains.
  • In Vitro Assays :
  • MTT Assay : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa or MCF-7).
  • Fluorescence Polarization : Quantify protein-ligand interactions (Kd values).
  • SAR Studies : Modify the 4-fluorophenyl or thienopyrazole moieties to correlate structural changes with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC-MS to exclude impurities (>98% purity).
  • Assay Standardization : Use consistent cell lines (e.g., ATCC-validated) and controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol variances .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability (≥30%), and CYP450 interactions.
  • MD Simulations : GROMACS models aqueous solubility and membrane permeability (e.g., BBB penetration).
  • QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on half-life .

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